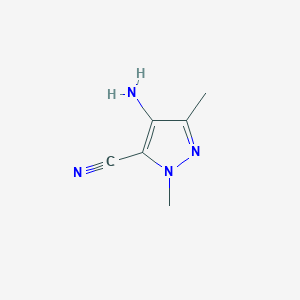

4-Amino-5-cyano-1,3-dimethyl pyrazole

Descripción general

Descripción

4-Amino-5-cyano-1,3-dimethyl pyrazole is a type of 5-amino-pyrazole . 5-Amino-pyrazoles are a class of organic tools used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

The synthesis of 4-amino-3,5-dimethyl pyrazole has been monitored using Fourier transform infrared (FT-IR) spectroscopy . The synthesis process of 4-amino-3,5-dimethyl pyrazole can be studied successfully by combining independent component analysis (ICA) with in-line FT-IR spectroscopy .Molecular Structure Analysis

The molecular formula of 4-Amino-5-cyano-1,3-dimethyl pyrazole is C6H8N4. The molecular weight is 136.158.Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . They have been used to construct organic compounds, particularly diverse heterocyclic scaffolds .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Antiviral Activity : Researchers have explored the antiviral potential of 5-amino-4-cyanopyrazole derivatives. These compounds may inhibit viral replication pathways, making them promising candidates for drug development .

- GABA Receptor Modulation : Certain 5-amino-4-cyanopyrazoles act as potent inhibitors of GABA (γ-aminobutyric acid) receptors, with selectivity toward insect receptors .

Organic Synthesis and Building Blocks

- Versatile Synthetic Intermediates : 5-Amino-pyrazoles serve as versatile building blocks in organic synthesis. Their functional groups allow for diverse transformations, making them valuable intermediates in the preparation of complex molecules .

- Bioactive Fused Polycyclic Pyrazoles : As starting materials, 5-amino-4-cyanopyrazoles contribute to the synthesis of bioactive fused polycyclic pyrazoles, which may have pharmaceutical applications .

Chemical Catalysis and Green Chemistry

- Homogeneous Catalytic Systems : Researchers have employed 5-amino-pyrazoles in homogenous catalytic systems for various reactions. For instance, FeCl3/PVP and water/PEG-400 have been used to synthesize 4-amino-1-aryl-1H-pyrazole-4-carbonitriles .

Biological Activity and Agrochemicals

- Insecticidal Properties : Some derivatives of 5-amino-4-cyanopyrazole exhibit insecticidal activity. These compounds may find applications in pest control .

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives, such as 5-amino-pyrazoles, have been used in the synthesis of various organic molecules with diverse functionalities . These compounds have shown a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been described as potent inhibitors of GABA (γ-aminobutyric acid), with selectivity toward insect versus mammalian receptors .

Biochemical Pathways

It’s known that 5-amino-pyrazoles have been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and ch-acid compounds .

Pharmacokinetics

It’s known that the pharmacokinetic profile of a compound can significantly impact its bioavailability and efficacy .

Result of Action

It’s known that pyrazole derivatives can have a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .

Action Environment

It’s known that environmental factors can significantly impact the action and efficacy of a compound .

Direcciones Futuras

5-Amino-pyrazoles, such as 4-Amino-5-cyano-1,3-dimethyl pyrazole, have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are promising functional reagents, similar to biologically active compounds . Therefore, they are likely to continue to be a focus of research and development in the future.

Propiedades

IUPAC Name |

4-amino-2,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-6(8)5(3-7)10(2)9-4/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRNEURRHHIAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2595952.png)

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2595960.png)

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide](/img/structure/B2595964.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide](/img/structure/B2595966.png)

![3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2595967.png)

![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)